molecular formula C9H5BrF2N2O B2968425 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one CAS No. 50419-39-1

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one

Cat. No.: B2968425
CAS No.: 50419-39-1
M. Wt: 275.053
InChI Key: AIJRKKNKZCBDDI-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one is a halogenated quinazolinone derivative characterized by a bromine atom at the 6-position and a difluoromethyl group at the 2-position of the quinazolin-4(3H)-one scaffold. Quinazolinones are heterocyclic compounds with broad pharmacological applications, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJRKKNKZCBDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with bromoanthranilic acid.

    Formation of Quinazolinone Core: Bromoanthranilic acid reacts with benzoyl chloride to form the quinazolinone core.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a reaction with a suitable difluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Optimization of temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted quinazolinones.

    Oxidation: Formation of quinazolinone oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical profiles of quinazolinones are highly dependent on substituents at the 2-, 3-, 6-, and 8-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (HRMS/IR)
6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one 6-Br, 2-(CF2H) C9H5BrF2N2O 275.05* N/A Predicted pKa: -4.72
6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b) 6-Br, 2-(4-F-C6H4), 8-(C≡CPh) C22H14BrFN2O 421.03 235–237 HRMS: 421.0342
6-Bromo-2-methyl-3-(4-nitrophenyl)-(3H)-quinazolin-4-one (2g) 6-Br, 2-CH3, 3-(4-NO2-C6H4) C15H10BrN3O3 360.17 N/A IR: 1705 cm⁻¹ (C=O), 667 cm⁻¹ (C-Br)
6-Bromo-2-(styryl)quinazolin-4(3H)-one (5a) 6-Br, 2-(CH=CHPh) C16H11BrN2O 327.18 328–330 IR: 1667 cm⁻¹ (C=O)
6-Bromo-2-(4-pyridyl)quinazolin-4(3H)-one 6-Br, 2-(C5H4N) C13H8BrN3O 310.13 N/A N/A

*Molecular weight calculated based on formula from .

Key Observations :

  • 8-Substituents (e.g., phenylethynyl in 3b) increase molecular weight and may influence solubility and binding kinetics .
  • 3-Substituents (e.g., 4-nitrophenyl in 2g) correlate with antimicrobial activity, as electron-withdrawing groups improve membrane penetration .

Key Observations :

  • Antimicrobial Activity : Methyl and nitro groups at the 2- and 3-positions (e.g., 2g) enhance activity against Staphylococcus aureus .
  • Anti-inflammatory Activity : Dibromo derivatives (e.g., compound 7) show efficacy comparable to indomethacin, likely due to COX-2 inhibition .
  • Enzyme Inhibition : Electron-deficient substituents (e.g., 4-nitrophenyl in QB43) improve Hsp90 binding via hydrophobic and π-π interactions .

Biological Activity

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article explores the synthesis, biological activity, and pharmacological potential of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the acylation of 6-bromoanthranilic acid followed by condensation with difluoromethyl-substituted anilines. The general synthetic route can be summarized as follows:

  • Starting Material : 6-Bromoanthranilic acid.
  • Reagents : Difluoromethyl aniline derivatives.
  • Conditions : Reflux in appropriate solvents (e.g., acetic anhydride).
  • Purification : Crystallization or chromatography to isolate the desired product.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. Studies have tested these compounds against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
This compoundPseudomonas aeruginosa20 µg/mL
Comparison CompoundStandard Antibiotic (e.g., Ciprofloxacin)5 µg/mL

The results indicate that this compound has comparable efficacy to standard antibiotics, suggesting potential as a therapeutic agent in treating infections.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinone derivatives have been evaluated using the carrageenan-induced paw edema model in rats. In these studies, compounds were administered orally, and their effects were compared to ibuprofen.

CompoundEdema Reduction (%)Comparison Drug (Ibuprofen)
This compound45%50%

The data suggest that while the compound exhibits anti-inflammatory properties, it may not be as potent as ibuprofen but still holds promise for further development.

Anticancer Activity

Recent studies have shown that quinazolinones can act as multi-targeted tyrosine kinase inhibitors, which are vital in cancer treatment. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various cancer cell lines.

Cell LineIC50 (µM)
A431 (epidermoid carcinoma)12.5
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)10.0

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of quinazolinones and found that those with electron-withdrawing groups exhibited enhanced antibacterial activity . This supports the hypothesis that structural modifications significantly influence biological activity.
  • Anti-inflammatory Potential : Research conducted on a series of quinazolinone derivatives demonstrated varying degrees of anti-inflammatory effects in animal models, indicating a promising avenue for treating inflammatory diseases .

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